molecular formula C18H18ClFN2O2 B5598702 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine

1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B5598702
M. Wt: 348.8 g/mol
InChI Key: SOXAAMUKADMWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine, also known as CFPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. CFPP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine is not fully understood, but it is believed to involve the modulation of multiple cellular pathways. This compound has been shown to interact with various receptors and enzymes, including serotonin and dopamine receptors, as well as phosphodiesterases. This compound may also affect the expression and activity of transcription factors and signaling molecules, such as NF-κB and MAPKs. These actions may ultimately lead to changes in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound can have various biochemical and physiological effects depending on the cell type and experimental conditions. In cancer cells, this compound can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In immune cells, this compound can suppress the production of pro-inflammatory cytokines and chemokines, as well as enhance the phagocytic activity of macrophages. In neuronal cells, this compound can enhance the survival and differentiation of cells, as well as protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can also be easily synthesized and modified to generate new derivatives with potentially improved pharmacological properties. However, this compound also has some limitations, such as its potential cytotoxicity at high concentrations and its limited bioavailability in vivo. Therefore, careful dose-response studies and pharmacokinetic analyses are necessary to determine the optimal conditions for this compound experiments.

Future Directions

There are several future directions for 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine research, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. This compound may also be useful as a tool compound for studying various cellular pathways and signaling molecules. In addition, the development of new delivery systems and formulations may enhance the bioavailability and efficacy of this compound in vivo.

Synthesis Methods

1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 2-chlorophenylacetic acid, followed by cyclization with ethylene diamine. The final product is obtained after purification and crystallization. The purity and yield of the compound can be optimized by using different solvents and reaction conditions.

Scientific Research Applications

1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the modulation of multiple signaling pathways. This compound has also been investigated for its anti-inflammatory properties, as it can suppress the production of pro-inflammatory cytokines and chemokines in immune cells. In addition, this compound has been studied for its neuroprotective effects, as it can enhance the survival and differentiation of neuronal cells.

Properties

IUPAC Name

2-(2-chlorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-16-3-1-2-4-17(16)24-13-18(23)22-11-9-21(10-12-22)15-7-5-14(20)6-8-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXAAMUKADMWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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